3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the formation of the benzothiazole derivative by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The benzothiazole derivative is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring. This step often requires the use of a base such as sodium hydroxide and a suitable solvent like ethanol.
Propanamide Formation: The final step involves the coupling of the oxadiazole derivative with 3-chloro-4-fluoroaniline to form the desired propanamide compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom in the 3-chloro-4-fluorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound’s ability to form strong interactions with its targets is attributed to its multiple functional groups and heterocyclic rings.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-chlorophenyl)propanamide
- 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-fluorophenyl)propanamide
Uniqueness
The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-fluorophenyl)propanamide lies in its combination of functional groups and heterocyclic rings, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H14ClFN4O2S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-fluorophenyl)propanamide |
InChI |
InChI=1S/C19H14ClFN4O2S2/c20-12-9-11(5-6-13(12)21)22-17(26)7-8-18-24-16(25-27-18)10-28-19-23-14-3-1-2-4-15(14)29-19/h1-6,9H,7-8,10H2,(H,22,26) |
InChI Key |
YVWUBAGVYLMVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.